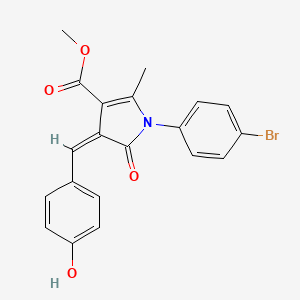
2,3,5,6-tetrafluoro-4-methoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide
Descripción general
Descripción
The research into tetrafluoro-methoxy-benzamide derivatives encompasses a broad spectrum of chemical and pharmaceutical sciences, aiming to explore their potential applications based on their unique chemical structures and properties. These compounds are of interest due to their versatile roles in drug development, material science, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of related compounds often involves multi-step organic reactions, starting from basic aromatic or heterocyclic compounds. For example, the synthesis of a complex PET agent for imaging B-Raf(V600E) in cancers was achieved through a 9-step process from 2,6-difluorobenzoic acid, demonstrating the complexity and efficiency required in synthesizing such molecules (Wang et al., 2013).
Molecular Structure Analysis
Structural characterization using techniques like X-ray crystallography, NMR, and mass spectrometry is pivotal in confirming the molecular framework of these compounds. For instance, closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides showed diverse modes of supramolecular aggregation and molecular conformations, underlining the influence of molecular structure on the physical and chemical properties of these compounds (Sagar et al., 2018).
Aplicaciones Científicas De Investigación
Synthetic Methodologies
- Synthesis of PET Agents: A study by Wang et al. (2013) discusses the synthesis of a PET imaging agent for B-Raf(V600E) in cancers, demonstrating the relevance of fluorinated benzamides in radiolabeling and imaging techniques. The synthesis involved multiple steps, including desmethylation and radiolabeling, showcasing the compound's potential in cancer diagnosis (Wang, Gao, Miller, & Zheng, 2013).
- Fluorinated Molecules Synthesis: Cui et al. (2023) reported on the rhodium(III)-catalyzed alkenylation of benzamides with difluorohomoallylic silyl ethers, indicating the utility of fluorinated molecules in pharmaceutical and agrochemical industries. The study highlighted the protocol's broad substrate compatibility and high regioselectivity, underscoring the importance of fluorinated compounds in chemical synthesis (Cui, Qu, Yi, Sun, Hu, Guo, Jin, Chen, Wong, & Wu, 2023).
Potential Imaging Agents
- Fluorine-18 Labeled Benzamide Analogues: Tu et al. (2007) synthesized and evaluated fluorine-containing benzamide analogs as potential PET imaging ligands for the sigma-2 receptor status in solid tumors. This research illustrates the utility of fluorinated benzamides in developing diagnostic tools for cancer (Tu, Xu, Jones, Li, Dumstorff, Vangveravong, Chen, Wheeler, Welch, & Mach, 2007).
Materials Science Applications
- Electro-optical Properties of Aromatic Polyamides and Polyimides: Hsiao et al. (2015) explored the synthesis and characterization of new m-phenylenediamine-type monomers with pendent 3,6-dimethoxycarbazole groups, leading to aromatic polyamides and polyimides with significant electro-optical properties. These materials, derived from benzamide-based monomers, demonstrate potential in electronic and photonic applications (Hsiao, Peng, Kung, Leu, & Lee, 2015).
Propiedades
IUPAC Name |
2,3,5,6-tetrafluoro-4-methoxy-N-(2-propyltetrazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F4N5O2/c1-3-4-21-19-12(18-20-21)17-11(22)5-6(13)8(15)10(23-2)9(16)7(5)14/h3-4H2,1-2H3,(H,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVYQIXZEQTYPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1N=C(N=N1)NC(=O)C2=C(C(=C(C(=C2F)F)OC)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F4N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~-(4-bromo-2-fluorophenyl)-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4614309.png)
![4-[(2-{[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4614312.png)

![5-(4-methoxybenzoyl)-6,6,8-trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline](/img/structure/B4614325.png)
![5-[(2-bromobenzyl)oxy]-4-ethyl-7-methyl-2H-chromen-2-one](/img/structure/B4614328.png)
![ethyl 5-(4-chlorophenyl)-2-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4614333.png)
![2-(2-bromo-4-tert-butylphenoxy)-N'-[(4-nitrophenoxy)acetyl]acetohydrazide](/img/structure/B4614335.png)
![methyl 1-[3-(4-isopropylphenyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4614349.png)
![3-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-2-cyano-N-(2-nitrophenyl)acrylamide](/img/structure/B4614357.png)
![1-[(4-nitrophenyl)acetyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4614369.png)
![ethyl 5-acetyl-4-methyl-2-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4614372.png)


![2-cyano-N-[1-(2,5-dimethylphenyl)ethyl]acetamide](/img/structure/B4614389.png)